安巴酮

科学研究应用

氨苯硷具有广泛的科学研究应用,包括:

作用机制

氨苯硷的作用机制涉及其与细菌细胞成分的相互作用,导致抑制细菌生长。 它通过干扰必需细菌蛋白和酶的合成来发挥作用 . 氨苯硷在特定剂量下显示出低致突变活性,并且没有心血管、中枢神经系统、代谢或胃肠道副作用 .

生化分析

Biochemical Properties

Ambazone interacts with various enzymes and proteins. It has been shown to have antibacterial activity, similar to that of sulfamides . The compound has also been identified as an antineoplastic agent . The antineoplastic effect of Ambazone is apparently mediated by the immune system .

Cellular Effects

Ambazone has a partial absorption after oral administration, which leads to poor bioavailability . It lacks mutagenic activity and a large number of the usual adverse reactions of anticancer drugs . This makes Ambazone an efficient antimicrobial drug .

Molecular Mechanism

The molecular mechanism of Ambazone involves its interaction with biomolecules. For instance, metal complexes of Zn(II), Fe(III), and Cu(II) containing Ambazone as a ligand have been synthesized . These coordination compounds were characterized by thin-layer chromatography, FT-IR spectroscopy, elemental analysis, and thermal behavior .

Temporal Effects in Laboratory Settings

The effects of Ambazone over time in laboratory settings have been studied. The decomposition process of Ambazone complexes is a multistage one . The non-isothermal experiments were carried out in a dynamic air atmosphere at a heating rate β = 10 °C min −1 from ambient temperature, up to 500 °C .

Dosage Effects in Animal Models

The therapeutic properties of Ambazone were studied in lab rats and the therapeutic dose was determined to be 60–125 mg/kg of body weight . Ambazone possesses anti-septic properties shown by its increased activity against gram-positive cocci .

Metabolic Pathways

It is known that Ambazone has a partial absorption after oral administration .

Transport and Distribution

It is known that Ambazone has a partial absorption after oral administration .

Subcellular Localization

It is known that Ambazone has a partial absorption after oral administration .

准备方法

氨苯硷可以通过一个两步合成方法合成,该方法涉及 1,4-苯醌与氨基胍和硫代半脒反应 . 反应条件通常包括:

第一步: 1,4-苯醌与氨基胍反应生成中间体。

第二步: 中间体与硫代半脒反应生成氨苯硷。

由于副产物、合成中间体和分解产物含量高,获得药用级材料具有挑战性 . 工业生产方法通常涉及固相结晶或研磨,以达到所需的纯度 .

化学反应分析

氨苯硷经历各种化学反应,包括:

氧化: 氨苯硷在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变氨苯硷分子中的官能团。

取代: 氨苯硷可以参与取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂和条件包括氧化剂、还原剂和特定的催化剂。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .

相似化合物的比较

氨苯硷可以与其他类似化合物进行比较,例如:

属性

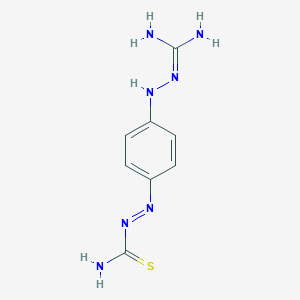

IUPAC Name |

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZIOUQAFBXNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046407 | |

| Record name | Ambazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-21-9 | |

| Record name | Ambazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYK4592A3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ambazone?

A1: While the exact mechanism of action remains partially elusive, research suggests that Ambazone's antineoplastic activity may stem from its interaction with cell membranes and potential DNA binding properties. [] It displays cationic properties, allowing interaction with negatively charged phospholipid components of cell membranes. This interaction can disrupt membrane fluidity and function, potentially impacting crucial cellular processes like signal transduction and proliferation, particularly in cancer cells. []

Q2: Does Ambazone exhibit selectivity towards specific cell types?

A2: While Ambazone demonstrates efficacy against leukemia cell lines like P388 [, , , , ], it also impacts healthy lymphocytes by inhibiting phytomitogen-induced DNA synthesis. [, ] This suggests a broader cytotoxic effect rather than targeted selectivity. Further research is crucial to identify potential mechanisms for enhancing its selectivity towards cancerous cells.

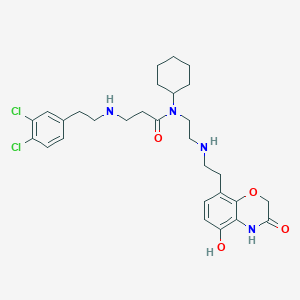

Q3: What is the molecular formula and weight of Ambazone?

A3: Ambazone (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) has the molecular formula C8H11N7S and a molecular weight of 253.3 g/mol.

Q4: What spectroscopic techniques are useful for characterizing Ambazone?

A4: Researchers have employed various spectroscopic methods to characterize Ambazone, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], X-ray Photoelectron Spectroscopy (XPS) [], Raman spectroscopy [], 13C-NMR spectroscopy [], and UV-Vis spectroscopy. [, ] These techniques provide insights into the compound's structure, functional groups, and potential interactions.

Q5: How does Ambazone's stability change in different environments?

A5: Ambazone exists in different forms, including a monohydrate and anhydrous form. The monohydrate undergoes reversible transformation to the anhydrous form depending on temperature and relative humidity. [] This highlights the importance of controlled storage conditions to maintain stability.

Q6: What other salts of Ambazone have been investigated for improved properties?

A6: Apart from the acetate salt, researchers have prepared and characterized salts of Ambazone with various acids, including glutamate [], p-aminobenzoic acid [, ], nicotinic acid [], niflumic acid [], and lipoic acid. [] These salts often exhibit altered physicochemical properties, potentially impacting solubility, stability, and bioavailability.

Q7: How is Ambazone eliminated from the body?

A7: Ambazone is primarily eliminated through renal excretion, as evidenced by studies in rats. [] This suggests that individuals with renal impairment may require dose adjustments or closer monitoring.

Q8: Does the presence of a tumor affect Ambazone's distribution?

A8: Research in mice bearing leukemia P388 tumors observed altered Ambazone distribution compared to healthy controls. [] Notably, higher drug levels were found in the liver, kidneys, and thymus of tumor-bearing mice, whereas lower levels were detected in the spleen and whole blood. These findings highlight the potential impact of tumor burden on drug pharmacokinetics.

Q9: What in vitro models have been used to study Ambazone's activity?

A9: Researchers have utilized various cell-based assays to investigate Ambazone's activity, including:

- Lymphocyte Proliferation Assays: These assess the impact on DNA synthesis and proliferation of lymphocytes stimulated with mitogens like Concanavalin A or phytohemagglutinin (PHA). [, ]

- Tumor Cell Lines: Leukemia cell lines like P388 have been extensively used to evaluate Ambazone's antiproliferative and cytotoxic effects. [, , , , ]

Q10: Which animal models have been employed to study Ambazone's efficacy?

A10: Murine models, particularly mice bearing leukemia P388, have been instrumental in investigating Ambazone's in vivo efficacy. [, , , , ] Additionally, researchers have used mice bearing melanoma B16 tumors to explore the drug's tissue distribution in the presence of a solid tumor. []

Q11: Are there strategies to enhance Ambazone's delivery to specific tissues?

A11: While the research primarily focuses on conventional administration routes, exploring targeted drug delivery approaches, such as nanoparticle-based systems or antibody-drug conjugates, could potentially enhance Ambazone's efficacy and safety profile.

Q12: What analytical methods are used for quantifying Ambazone?

A12: Researchers have employed various analytical techniques for quantifying Ambazone in different matrices:

- Spectrophotometry: Utilizes the compound's characteristic UV-Vis absorbance properties for quantification. [, ]

- Voltammetry: Electrochemical methods like square wave adsorptive stripping voltammetry (SWAdSV) allow for sensitive and selective detection of Ambazone in complex matrices like urine. []

- Radiolabeling: Studies utilizing 14C-labeled Ambazone enable tracking its absorption, distribution, metabolism, and excretion in animal models. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)

![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)

![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)